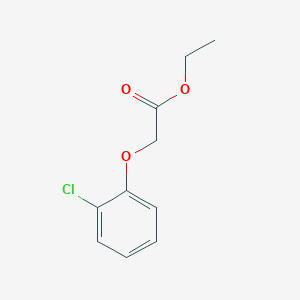

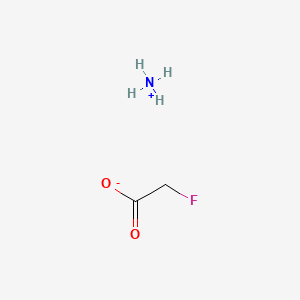

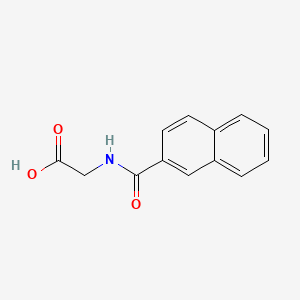

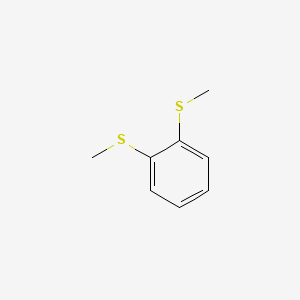

![molecular formula C8H9N3S B1607099 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amin CAS No. 4994-89-2](/img/structure/B1607099.png)

5,6-Dimethylthieno[2,3-d]pyrimidin-4-amin

Übersicht

Beschreibung

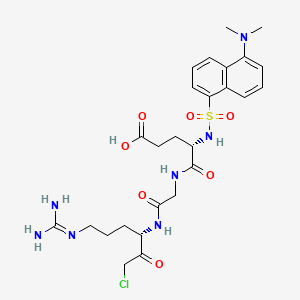

LY 379268 ist eine chemische Verbindung, die hauptsächlich in der Neurowissenschaftlichen Forschung verwendet wird. Es wirkt als potenter und selektiver Agonist für metabotrope Glutamatrezeptoren der Gruppe II, wobei es speziell auf den metabotropen Glutamatrezeptor 2 und den metabotropen Glutamatrezeptor 3 abzielt . LY 379268 hat in Tierstudien sedative, neuroprotektive, anti-suchtbildende und antikonvulsive Wirkungen gezeigt .

Herstellungsmethoden

Die Synthese von LY 379268 beinhaltet die Herstellung von heterobicyclischen Aminosäuren, die mit 2-Aminobicyclo[3.1.0]hexan-2,6-dicarbonsäure verwandt sind Industrielle Produktionsmethoden für LY 379268 sind nicht weit verbreitet, aber die Laborsynthese beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

LY 379268 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Neurowissenschaften: Es wird verwendet, um die Rolle von metabotropen Glutamatrezeptoren der Gruppe II im zentralen Nervensystem zu untersuchen.

Arzneimittelentwicklung: LY 379268 dient als Leitstruktur für die Entwicklung neuer Medikamente, die auf metabotrope Glutamatrezeptoren abzielen.

Wirkmechanismus

LY 379268 entfaltet seine Wirkungen durch die selektive Aktivierung von metabotropen Glutamatrezeptoren der Gruppe II, insbesondere des metabotropen Glutamatrezeptors 2 und des metabotropen Glutamatrezeptors 3 . Diese Aktivierung moduliert die Freisetzung von Neurotransmittern wie Glutamat und Gamma-Aminobuttersäure, was zu verschiedenen neuroprotektiven und therapeutischen Wirkungen führt . Die Verbindung beeinflusst auch den Transport von Alpha-Amino-3-Hydroxy-5-Methyl-4-isoxazolpropionsäure-Rezeptoren in präfrontalen kortikalen Neuronen .

Vorbereitungsmethoden

The synthesis of LY 379268 involves the preparation of heterobicyclic amino acids related to 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid Industrial production methods for LY 379268 are not widely documented, but laboratory synthesis involves precise control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

LY 379268 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wirkmechanismus

LY 379268 exerts its effects by selectively activating group II metabotropic glutamate receptors, specifically metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3 . This activation modulates the release of neurotransmitters like glutamate and gamma-aminobutyric acid, leading to various neuroprotective and therapeutic effects . The compound also influences the trafficking of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in prefrontal cortical neurons .

Vergleich Mit ähnlichen Verbindungen

LY 379268 wird mit anderen Agonisten für metabotrope Glutamatrezeptoren der Gruppe II wie Eglumegad und LY 404039 verglichen . Während Eglumegad eine ältere Verbindung ist, ist LY 404039 ein potenterer Agonist, der aus LY 379268 entwickelt wurde . LY 379268 ist aufgrund seiner hohen Selektivität und Potenz für den metabotropen Glutamatrezeptor 2 und den metabotropen Glutamatrezeptor 3 einzigartig, was es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung macht .

Ähnliche Verbindungen

- Eglumegad

- LY 404039

- THRX-195518 (ein Kandidat für einen allosterischen Modulator von mGlu2)

Eigenschaften

IUPAC Name |

5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXOGZDFPCBFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198158 | |

| Record name | 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660208 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4994-89-2 | |

| Record name | 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4994-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B117HKI8P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.